molecular formula C30H29N3O3 B560462 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid CAS No. 1338824-20-6

12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid

Cat. No. B560462
M. Wt: 479.56956
InChI Key: BYZOMNOSLMHVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid” is a chemical compound with the molecular formula C23H32N2O2 and a molecular weight of 368.521 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

  • Metabolic Probes for Biosynthesis Evaluation : The synthesis of chiral 12-phenyl(2H)dodecanoic acids has been explored as metabolic probes. These compounds are useful for evaluating the stereochemical course of biosynthesis of 1-alkenes from fatty acids in plants and insects (Görgen, Boland, Preiss, & Simon, 1989).

  • Electrochemical Polymerization : 12-Pyrrol-1′-yl dodecanoic acid has been synthesized and electrochemically polymerized. Its films, which exhibit capacitive properties, show promise for application in polymeric capacitors (Silva, Nogueira, Araújo, da Silva Júnior, Navarro, Tonholo, & Ribeiro, 2009).

  • Biosynthesis of 1-Alkenes in Higher Plants : The study involving 12-phenyl[2,3-2H2]dodecanoic acid revealed insights into the biosynthesis of odd-numbered 1-alkenes in higher plants, specifically through fragmentative decarboxylation (Görgen & Boland, 1989).

  • Liquid Crystalline Compounds Synthesis : The synthesis of 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate, exhibiting smectic A phase, indicates its potential use in liquid crystalline compounds (Ha, Koh, Win, & Ong, 2009).

  • Chemistry of Defensive Secretions in Insects : Feeding experiments with ω-phenylalkanoic acids, such as 12-phenyl[2,2-2H2]dodecanoic acid, have been shown to significantly alter the chemistry and toxicity of the defensive secretions in certain beetles (Huth, Dettner, Frossl, & Boland, 1993).

  • Mercury(II) Detection : Pyridine-based derivatives, including those similar in structure to 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid, have been used as chemosensors for highly sensitive and selective mercury(II) detection (Pan, Zhu, Kong, Yang, Tao, Tian, Lu, & Yang, 2015).

  • Luminescent Platinum(II) Complexes : Research has involved the synthesis of luminescent tridentate N^C*N platinum(II) complexes with structural features such as N-phenyl-N-(3-(pyridin-2-yl)phenyl)pyridin-2-amine. These complexes are significant in photophysical studies (Vezzu, Ravindranathan, Garner, Bartolotti, Smith, Boyle, & Huo, 2011).

  • Anti-Angiogenic and DNA Cleavage Studies : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and tested for their anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

properties

IUPAC Name

12-(N-pyridin-2-ylanilino)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c26-23(27)18-11-6-4-2-1-3-5-7-14-20-25(21-15-9-8-10-16-21)22-17-12-13-19-24-22/h8-10,12-13,15-17,19H,1-7,11,14,18,20H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZOMNOSLMHVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCCCCCCCCCCC(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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